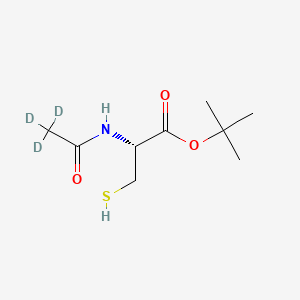
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is a derivative of N-Acetyl-L-cysteine, a compound known for its antioxidant properties. This esterified form is often used in scientific research as a labeled compound, particularly in studies involving metabolic pathways and biochemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 typically involves the esterification of N-Acetyl-L-cysteine with tert-butyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of labeled metabolites.
Biology: Employed in studies involving oxidative stress and cellular redox states.
Medicine: Investigated for its potential therapeutic effects in conditions involving oxidative damage.
Industry: Used in the production of labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 involves its conversion to N-Acetyl-L-cysteine, which then exerts its effects through the thiol group. This group can interact with free radicals and other reactive species, neutralizing them and preventing oxidative damage. The compound also influences various molecular pathways involved in cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: The parent compound, known for its antioxidant properties.
N-Acetyl-L-cysteine Ethyl Ester: Another esterified form with similar properties but different pharmacokinetics.
L-Cysteine: The non-acetylated form, which is a precursor to N-Acetyl-L-cysteine.
Uniqueness
N-Acetyl-L-cysteine 1,1-Dimethylethyl Ester-d3 is unique due to its labeled nature, making it particularly useful in metabolic studies and research involving labeled compounds. Its esterified form also offers different pharmacokinetic properties compared to its non-esterified counterparts .
Eigenschaften
Molekularformel |
C9H17NO3S |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
tert-butyl (2R)-3-sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO3S/c1-6(11)10-7(5-14)8(12)13-9(2,3)4/h7,14H,5H2,1-4H3,(H,10,11)/t7-/m0/s1/i1D3 |
InChI-Schlüssel |
NCJOYSQUBVVKJB-LNEZGBMJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CS)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


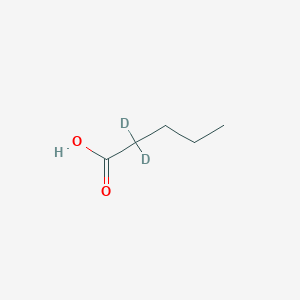
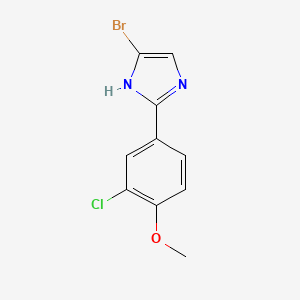
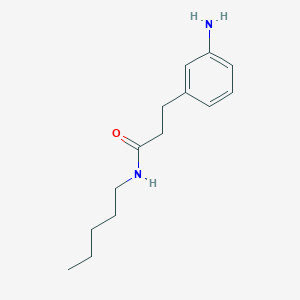
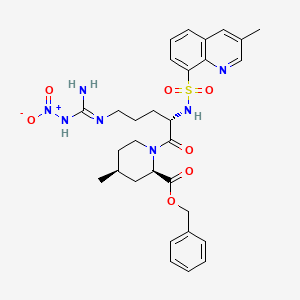
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)
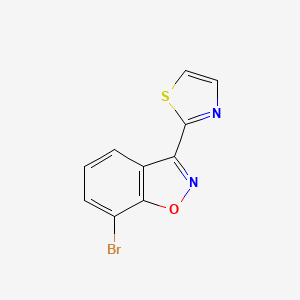
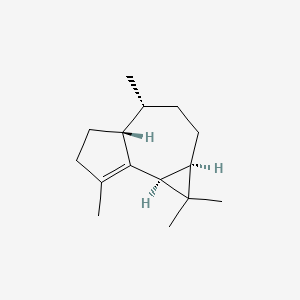
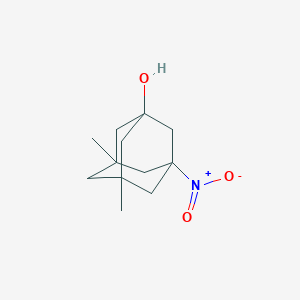

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
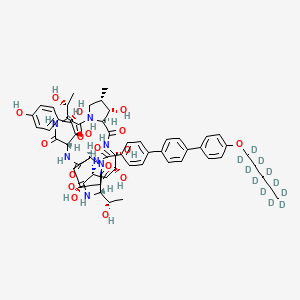
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
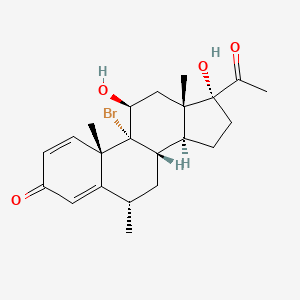
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
